Benzenamine, 4-[(2-propen-1-yloxy)methyl]-
Overview
Description
Benzenamine, 4-[(2-propen-1-yloxy)methyl]- is a chemical compound with the molecular formula C10H13NO . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of Benzenamine, 4-[(2-propen-1-yloxy)methyl]- includes a benzene ring, which is an aromatic six-membered ring. Attached to this ring is a propenyl group through an ether linkage and a methyl group through an amine linkage .Scientific Research Applications
Chemosensing Applications Benzenamine derivatives have been explored as chemosensors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine showed selective sensing abilities for silver ions in a methanol-water mixture, enhancing fluorescent response upon binding to Ag(+) ions. This finding is attributed to increased intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).
Antifungal Applications N-alkoxy-substituted benzenamine derivatives have shown significant antifungal activity. In a study, derivatives exhibited excellent to weak antifungal activity against species like Candida albicans and Aspergillus niger. Specific compounds demonstrated potent activity comparable to the standard antifungal agent clotrimazole (Malhotra et al., 2012).
Synthesis of Benzimidazoles Benzenamine derivatives have been used in the synthesis of N-alkoxy-2H-benzimidazoles. The process involved treating nitro-N-(2-methyl-1-propen-1-yl)benzenamines with potassium tert-butoxide followed by electrophile addition. This method yielded good to excellent yields of N-alkoxy-2H-benzimidazoles (Ansari & Söderberg, 2017).
Nitroxide-Mediated Polymerization Certain benzenamine compounds, such as N-phenylalkoxyamine derivatives, have been evaluated as initiators for nitroxide-mediated polymerization (NMP), particularly in controlling methyl methacrylate polymerization. These compounds are thought to minimize cross-disproportionation issues in NMP through radical delocalization (Greene & Grubbs, 2010).
Corrosion Inhibition Benzenamine derivatives, such as Schiff bases, have demonstrated effective corrosion inhibiting properties on various metal surfaces in acidic mediums. Their molecular configuration significantly influences their inhibition behavior, as shown through density functional theory and molecular dynamics simulations (Murmu et al., 2019).
PET Imaging of Serotonin Transporter Some benzenamine derivatives have been synthesized for positron emission tomography (PET) imaging of the serotonin transporter in the brain. These derivatives showed promising results in both in vitro and in vivo studies, indicating potential use in examining disease states involving the serotonergic system (Wang et al., 2009).
Mechanism of Action
Target of Action
It is known that the compound is used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one . This suggests that the compound may interact with molecules possessing a labile hydrogen atom .
Mode of Action
The compound, 4-(prop-2-enoxymethyl)aniline, participates in the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules . The compound is used in a three-component enantioselective catalytic aminomethylation process .
Biochemical Pathways
The mannich reaction, in which this compound participates, is widely used for the preparation of pharmaceuticals and natural products . Therefore, it can be inferred that the compound may influence pathways related to these substances.
Result of Action
The result of the action of 4-(prop-2-enoxymethyl)aniline is the formation of optically pure amino keto ethers of the aromatic series in high yields .
Action Environment
The action of 4-(prop-2-enoxymethyl)aniline is influenced by the reaction environment. The three-component enantioselective catalytic aminomethylation process, in which this compound is used, is carried out in an aqueous medium . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as solvent type and reaction conditions .
properties
IUPAC Name |
4-(prop-2-enoxymethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAQDCVXVLUNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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